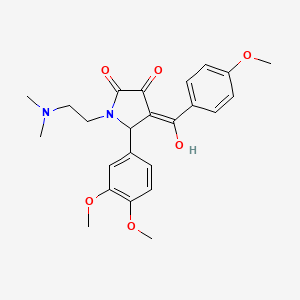
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing bacterial growth .
Anticancer Properties
The presence of the thiazole moiety in a compound’s structure has been associated with antitumor activity. This particular compound could be investigated for its efficacy against various cancer cell lines, exploring its potential as a chemotherapeutic agent .
Antidiabetic Effects
Thiazole derivatives have shown promise in the treatment of diabetes. This compound could be studied for its ability to modulate insulin release or to improve insulin sensitivity, contributing to blood glucose regulation .
Anti-Inflammatory Uses
Due to the anti-inflammatory properties of thiazole compounds, this derivative could be applied in the development of new anti-inflammatory drugs. It may work by inhibiting inflammatory pathways or reducing the production of pro-inflammatory cytokines .
Antioxidant Potential
The compound’s structure suggests it could act as an antioxidant. Research could focus on its ability to neutralize free radicals, which are implicated in various diseases and aging processes .
Neuroprotective Applications
Thiazole derivatives have been studied for their neuroprotective effects. This compound could be researched for its potential to protect neuronal cells from damage, which is particularly relevant in conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely a result of the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in various solvents, could potentially be influenced by environmental factors .
properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFAOFKYYKEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)